molecular formula C22H20N2O4 B2681652 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 1105243-93-3

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2681652
CAS No.: 1105243-93-3
M. Wt: 376.412
InChI Key: DNZPWLKQKNHHLM-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds have dominated pharmaceutical research since the 19th century, with over 85% of approved drugs containing at least one heterocyclic moiety. The evolutionary trajectory of heterocycle-based drug design accelerated with the isolation of natural products like quinine (1817) and morphine (1804), which demonstrated the therapeutic relevance of nitrogen- and oxygen-containing rings. The 20th-century development of sulfa drugs (sulfanilamide, 1935) and β-lactam antibiotics (penicillin, 1942) cemented heterocycles as indispensable tools for addressing microbial resistance and metabolic disorders.

Modern advances in synthetic organic chemistry, particularly transition metal-catalyzed reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), have enabled the systematic diversification of heterocyclic libraries. This synthetic flexibility allows medicinal chemists to fine-tune electronic, steric, and solubility parameters while maintaining core bioactivity. For instance, the introduction of benzofuran-oxazole hybrids represents a strategic response to the need for compounds with improved blood-brain barrier permeability and reduced cytochrome P450-mediated metabolism.

Significance of Benzofuran-Oxazole Hybrid Molecules

Benzofuran-oxazole conjugates occupy a unique niche in medicinal chemistry due to their synergistic pharmacophoric effects:

Pharmacophoric Element Functional Contribution
Benzofuran system - π-π stacking with aromatic residues in binding pockets

| - Enhanced metabolic stability via resistance to oxidative degradation |
| Oxazole ring | - Hydrogen bond acceptance through nitrogen and oxygen atoms
| - Improved aqueous solubility compared to non-polar analogs |
| Acetamide linker | - Conformational flexibility for target adaptation
| - Site for functional group diversification |

This hybrid architecture has demonstrated promise in preclinical models of neurodegenerative disorders and oncology, where dual modulation of kinase and G-protein-coupled receptor targets is often required. The methoxy-substituted phenethyl side chain in 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide further introduces hydrogen bond donor-acceptor pairs, potentially enhancing interactions with polar enzymatic active sites.

Structural Overview of this compound

The compound’s IUPAC name delineates its intricate architecture:

  • Benzofuran core : A fused bicyclic system (C8H6O) providing planar rigidity and electronic delocalization. The 2-position substitution directs the oxazole moiety into specific spatial orientations critical for target engagement.
  • 1,2-Oxazole ring : A five-membered heterocycle (C3H3NO) contributing dipole moment (1.67 D) and hydrogen bond acceptance capacity. The 3-position methylene linkage to the acetamide group introduces torsional freedom.
  • N-[2-(4-Methoxyphenyl)ethyl]acetamide : A flexible side chain featuring:
    • p-Methoxy group: Electron-donating substituent (+M effect) enhancing π-system reactivity
    • Ethyl spacer: Two-carbon chain optimizing distance between aromatic and amide functionalities

Computational modeling predicts a dihedral angle of 112° between the benzofuran and oxazole planes, suggesting partial conjugation while maintaining three-dimensional diversity for target complementarity.

Research Objectives and Scope

This article systematically addresses three research imperatives:

  • Synthetic Accessibility : Evaluating modern catalytic strategies (e.g., Pd-mediated cross-coupling, Rh-catalyzed C-H activation) for constructing the benzofuran-oxazole core.
  • Structure-Activity Relationships : Correlating substituent effects (methoxy position, acetamide chain length) with in vitro potency across biological targets.
  • Therapeutic Potential : Identifying plausible mechanisms of action through computational docking studies against kinase and epigenetic regulator families.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-26-18-8-6-15(7-9-18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-4-2-3-5-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZPWLKQKNHHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the benzofuran ring followed by the formation of the oxazole ring. The final step involves the acylation of the amine group with the appropriate acetic acid derivative.

    Benzofuran Ring Formation: This can be achieved through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Final Acylation: The final step involves the reaction of the amine group with an acetic acid derivative under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study : A study evaluated the cytotoxic effects of benzofuran derivatives on human breast cancer cells. The results demonstrated that these compounds could inhibit cell proliferation significantly, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used .

Antidiabetic Potential

The compound has also been investigated for its antidiabetic properties. It has been shown to enhance insulin sensitivity and improve glucose tolerance in animal models.

Case Study : In a study involving diabetic rats, the administration of similar acetamide derivatives resulted in improved insulin levels and a normalized serum lipid profile. The mechanism was linked to the modulation of key genes involved in insulin signaling pathways such as IRS1 and PPAR-α .

Neuroprotective Effects

Recent research suggests that compounds with similar structures may possess neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study : A study focused on the neuroprotective effects of benzofuran derivatives found that they could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of benzofuran derivatives, including This compound .

Data Table: Antimicrobial Activity

Compound NameActivity TypeTarget OrganismsIC50 (µM)
Benzofuran Derivative AAntibacterialE. coli15
Benzofuran Derivative BAntifungalCandida albicans20

Computational Studies

Computational methods have been employed to predict the biological activity of similar compounds through molecular docking studies and quantitative structure–activity relationship (QSAR) modeling.

Findings : A computational analysis revealed that certain modifications to the oxazole ring structure could enhance binding affinity to target proteins involved in cancer progression and diabetes management .

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The benzofuran and oxazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their pharmacological profiles, emphasizing key differences in substituents, biological activity, and physicochemical properties.

Table 1: Comparison of Structural Analogs

Compound Name Structural Features Biological Activity Key Findings References
Target Compound : 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide Benzofuran-oxazole core; 4-methoxyphenylethyl acetamide Not reported (structural analog focus) Hypothesized enhanced binding due to benzofuran’s aromaticity and methoxy solubility N/A
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide Thiadiazole-benzothiazole core; 4-methoxyphenyl substituent Anticonvulsant 100% protection in MES test; low neurotoxicity
N-(6-Chlorobenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole core; 4-methoxyphenyl acetamide Anticancer (hypothesized) Structural similarity to EGFR inhibitors; chloro group enhances lipophilicity
N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)acetamide Pyrrolotriazinone core; 4-methoxyphenylethyl chain GPR139 agonist 99.4% HPLC purity; moderate yield (40%)
2-[[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-...]acetamide Triazole-sulfanyl core; 4-methoxyphenyl substituent Research use (no activity reported) Complex structure with potential for multi-target interactions

Key Structural and Functional Comparisons

Core Heterocycle Variations :

  • Benzofuran-Oxazole vs. Thiadiazole-Benzothiazole : The thiadiazole-benzothiazole analog () exhibits potent anticonvulsant activity, likely due to the sulfur-containing thiadiazole enhancing membrane permeability. In contrast, the benzofuran-oxazole core in the target compound may offer greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • Oxazole vs. Triazole : Triazole-containing analogs (e.g., ) often show enhanced hydrogen-bonding capacity, which could improve target engagement but may increase synthetic complexity .

Substituent Effects :

  • 4-Methoxyphenyl Group : Common across all analogs, this group improves solubility and may modulate receptor selectivity. For example, in GPR139 agonists (), the 4-methoxyphenylethyl chain is critical for receptor binding .
  • Chloro vs. Methoxy Substituents : Chloro groups (e.g., in ) increase lipophilicity and may enhance blood-brain barrier penetration, whereas methoxy groups favor aqueous solubility .

Pharmacological Profiles :

  • Anticonvulsant analogs () demonstrate 100% efficacy in maximal electroshock (MES) tests, suggesting that the acetamide linkage and aromatic cores are key to activity. The target compound’s benzofuran moiety may mimic these effects .
  • GPR139 agonists () highlight the importance of the 4-methoxyphenylethyl group in central nervous system targeting, a feature shared with the target compound .

Synthetic Challenges :

  • Thiadiazole derivatives () require multi-step syntheses involving hydrazine intermediates, whereas oxazole cores (as in the target compound) may be synthesized via cyclization of propargyl amides, offering scalability advantages .

Biological Activity

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide , identified by its CAS number 1105242-46-3, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C21H18N2O5
  • Molecular Weight : 378.4 g/mol
  • Structural Characteristics : The compound features a benzofuran moiety, an oxazole ring, and an acetamide functional group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the benzofuran and oxazole frameworks. For instance:

  • In vitro Studies : Compounds similar to This compound have shown significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives exhibited inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 mM .
CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus500
Compound BE. coli750

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been explored in various studies:

  • Mechanism of Action : These compounds may inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. For example, related compounds have demonstrated selective COX-II inhibition with IC50 values as low as 0.52 µM, suggesting a promising avenue for treating inflammatory diseases .

Anticancer Activity

The anticancer properties of benzofuran and oxazole derivatives are also noteworthy:

  • Cell Line Studies : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest .
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Study on Antibacterial Properties :
    • Researchers synthesized various derivatives of benzofuran and tested their antibacterial efficacy using agar diffusion methods. The results indicated that modifications to the oxazole ring significantly enhanced antibacterial activity against MRSA .
  • Anti-inflammatory Evaluation :
    • A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Anticancer Screening :
    • In a recent trial, several analogs were tested for their cytotoxic effects on different cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

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